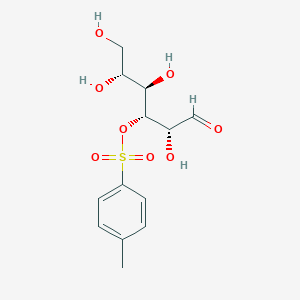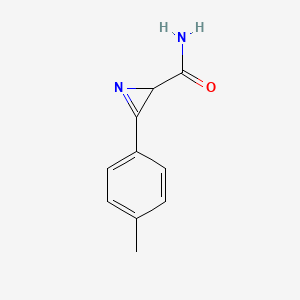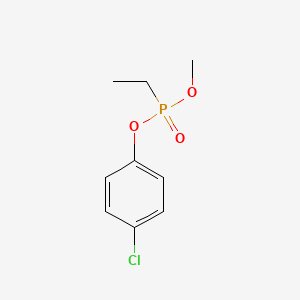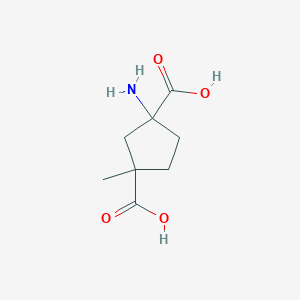
2-Chloroallyl crotonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroallyl crotonate is an organic compound that belongs to the class of crotonates, which are esters of crotonic acid. This compound is characterized by the presence of a chloroallyl group attached to the crotonate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroallyl crotonate typically involves the reaction of crotonic acid with 2-chloroallyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Reactants: Crotonic acid and 2-chloroallyl alcohol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of phase transfer catalysts can also improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions
2-Chloroallyl crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of crotonic acid derivatives.
Reduction: Formation of crotonyl alcohol derivatives.
Substitution: Formation of various substituted crotonates depending on the nucleophile used.
科学研究应用
2-Chloroallyl crotonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and polymers with specific properties.
作用机制
The mechanism of action of 2-Chloroallyl crotonate involves its interaction with various molecular targets. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. These modifications can alter the function of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Allyl crotonate
- Methallyl crotonate
- Crotyl crotonate
Comparison
2-Chloroallyl crotonate is unique due to the presence of the chloro group, which imparts different reactivity compared to other crotonates. This chloro group can participate in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the chloro group can influence the compound’s biological activity, making it distinct from other crotonates.
属性
CAS 编号 |
44912-54-1 |
|---|---|
分子式 |
C7H9ClO2 |
分子量 |
160.60 g/mol |
IUPAC 名称 |
2-chloroprop-2-enyl (E)-but-2-enoate |
InChI |
InChI=1S/C7H9ClO2/c1-3-4-7(9)10-5-6(2)8/h3-4H,2,5H2,1H3/b4-3+ |
InChI 键 |
SGDUJTQUQYLRFH-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/C(=O)OCC(=C)Cl |
规范 SMILES |
CC=CC(=O)OCC(=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)







![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)

![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

